![molecular formula C12H19N3 B1273754 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine CAS No. 655256-68-1](/img/structure/B1273754.png)
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
Overview
Description
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is an organic compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . It is a white solid or crystalline powder that is slightly soluble in water but soluble in common organic solvents such as acetone, methanol, and dichloromethane . This compound is commonly used as an intermediate in the synthesis of various drugs, including antipsychotics and antidepressants .
Biochemical Analysis
Biochemical Properties
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the protein S100B, which is involved in the regulation of a variety of cellular processes such as cell cycle progression and differentiation . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in the inflammatory response . Additionally, it can impact cell signaling pathways by interacting with histaminergic receptors, which are involved in various physiological functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it targets the protein S100B, which is involved in the regulation of cellular processes . This binding interaction can result in the modulation of the protein’s activity, thereby influencing various cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the regulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, at higher doses, it has been observed to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . At very high doses, it may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the inflammatory response, leading to changes in the levels of pro-inflammatory cytokines . These interactions can have significant implications for its pharmacological properties and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . The compound interacts with specific transporters and binding proteins, which facilitate its movement within the cell and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-methyl-1-piperazine with anthranilaldehyde . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the target product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Scientific Research Applications
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it contributes to the pharmacological activity of the final drug product. The exact molecular targets and pathways depend on the specific drug being synthesized and its intended therapeutic effects .
Comparison with Similar Compounds
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine can be compared with other similar compounds, such as:
1-[2-(1H-imidazol-1-yl)phenyl]methanamine: This compound has a similar structure but contains an imidazole ring instead of a piperazine ring.
1-[4-(1H-imidazol-1-yl)phenyl]methanamine: Another similar compound with an imidazole ring at a different position.
2-(4-Methylpiperazin-1-yl)cyclopentanol: This compound contains a cyclopentanol ring instead of a benzylamine structure.
These similar compounds highlight the structural diversity and potential for various applications in chemistry and medicine.
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSJANZWLLXZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383788 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655256-68-1 | |
| Record name | 2-(4-Methyl-1-piperazinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655256-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylpiperazin-1-yl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
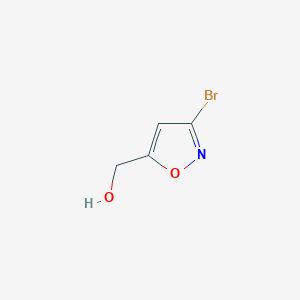

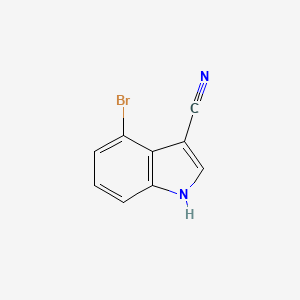

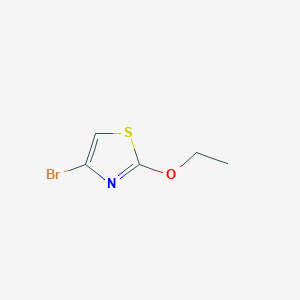
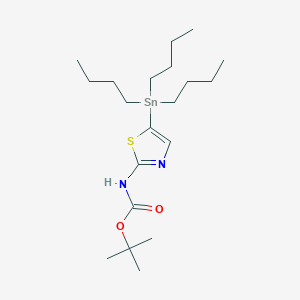
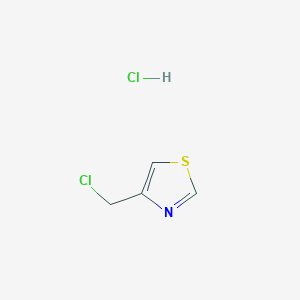

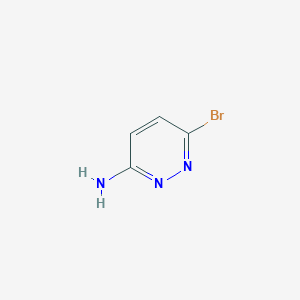
![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
